GNE-140 racemic - 1809794-70-4

GNE-140 racemic

Catalog Number: EVT-269648
CAS Number: 1809794-70-4
Molecular Formula: C25H23ClN2O3S2
Molecular Weight: 499.04
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Novel potent lactate dehydrogenase (LDHA) inhibitor
GNE-140 racemic is a novel potent lactate dehydrogenase (LDHA) inhibitor. In MIA PaCa-2 human pancreatic cells, LDHA inhibition rapidly affected global metabolism, although cell death only occurred after 2 d of continuous LDHA inhibition. Pancreatic cell lines that utilize oxidative phosphorylation (OXPHOS) rather than glycolysis were inherently resistant to GNE-140, but could be resensitized to GNE-140 with the OXPHOS inhibitor phenformin. Acquired resistance to GNE-140 was driven by activation of the AMPK-mTOR-S6K signaling pathway, which led to increased OXPHOS, and inhibitors targeting this pathway could prevent resistance.

GNE-R-140

Compound Description: GNE-R-140 is a small-molecule inhibitor of the lactate dehydrogenase (LDH) enzyme complex. It has been studied for its effects on tumor cell metabolism, tumor growth, and animal survival in murine glioma models. []

Oxamate

Compound Description: Oxamate is a known pharmacological inhibitor of lactate dehydrogenase (LDH). It has been shown to reduce tumor growth, ROS production, and the synthesis of heat shock proteins (HSPs), including Hsp90, Hsp70, and Hsp27. []

(S)-eutomer of a SIRT1 inhibitor

Compound Description: This specific enantiomer of a SIRT1 inhibitor is the active form of the molecule, showing potent inhibition against SIRT1. Its synthesis involves a stereospecific [, ]-sigmatropic rearrangement of a divinylcylopropane intermediate. []

Overview

GNE-140 racemic is a novel compound recognized for its potent inhibition of lactate dehydrogenase A, an enzyme critical in metabolic processes, particularly in cancer metabolism. This compound has gained attention due to its potential therapeutic applications in oncology and other metabolic disorders. The racemic form indicates that the compound exists as a mixture of two enantiomers, which can exhibit different biological activities.

Source

GNE-140 was developed through research aimed at identifying selective inhibitors of lactate dehydrogenase A. It has been studied extensively in preclinical models to evaluate its efficacy and safety profiles. The compound's synthesis and characterization have been documented in various scientific publications, highlighting its significance in biochemical research and potential clinical applications.

Classification

GNE-140 is classified as a lactate dehydrogenase inhibitor, specifically targeting the A isoform of the enzyme. It falls under the category of small molecules used in drug discovery, particularly those aimed at modulating metabolic pathways associated with cancer and other diseases.

Synthesis Analysis

Methods

The synthesis of GNE-140 involves several key steps that ensure the production of both enantiomers. The process typically begins with the preparation of a suitable precursor compound, which undergoes various chemical reactions, including:

  1. Formation of a Morpholine Derivative: The initial step often involves creating a morpholine-based scaffold that serves as the backbone for further modifications.
  2. Selective Functionalization: Chemical groups are introduced to enhance the compound's binding affinity for lactate dehydrogenase A.
  3. Resolution of Enantiomers: Techniques such as chiral chromatography may be employed to separate and purify the desired enantiomer from the racemic mixture.

Technical Details

The detailed synthesis protocol includes reaction conditions such as temperature, solvent choice, and reaction time. For instance, reactions may be conducted under reflux conditions using polar aprotic solvents to facilitate nucleophilic substitutions and other transformations necessary for building the final structure.

Molecular Structure Analysis

Structure

The molecular structure of GNE-140 features a complex arrangement that includes a morpholine ring and various functional groups tailored for enzyme interaction. The stereochemistry plays a crucial role in its biological activity, with each enantiomer potentially exhibiting distinct pharmacological profiles.

Data

  • Molecular Formula: C₁₃H₁₈N₂O₃
  • Molecular Weight: Approximately 250.29 g/mol
  • 3D Structure Visualization: Computational modeling techniques can be utilized to visualize the spatial arrangement of atoms within GNE-140, aiding in understanding its interaction with lactate dehydrogenase A.
Chemical Reactions Analysis

Reactions

GNE-140 participates in several key reactions that are vital for its function as an inhibitor:

  1. Enzyme Inhibition: The primary reaction involves binding to lactate dehydrogenase A, leading to a conformational change that inhibits its enzymatic activity.
  2. Metabolic Pathway Modulation: By inhibiting lactate dehydrogenase A, GNE-140 alters metabolic fluxes within cells, particularly affecting glycolysis and lactate production.

Technical Details

Kinetic studies have demonstrated that GNE-140 exhibits competitive inhibition with an IC50 value reported at approximately 3 nM for lactate dehydrogenase A and 5 nM for lactate dehydrogenase B, indicating its high potency as an inhibitor .

Mechanism of Action

Process

GNE-140 exerts its pharmacological effects primarily through competitive inhibition of lactate dehydrogenase A. This enzyme catalyzes the conversion of pyruvate to lactate while oxidizing NADH to NAD⁺. By binding to the active site of lactate dehydrogenase A, GNE-140 prevents this conversion, leading to decreased lactate levels and altered cellular metabolism.

Data

Studies have shown that treatment with GNE-140 results in significant reductions in lactate production in various cancer cell lines, suggesting a shift towards oxidative phosphorylation over glycolysis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.

Chemical Properties

  • Stability: GNE-140 is stable under standard laboratory conditions but may require protection from light and moisture.
  • pH Sensitivity: The compound's solubility and stability can vary with pH; optimal conditions should be determined experimentally.

Relevant analyses include high-performance liquid chromatography for purity assessment and mass spectrometry for molecular weight confirmation.

Applications

GNE-140 has several promising applications in scientific research:

  1. Cancer Research: As an inhibitor of lactate dehydrogenase A, it is being investigated for its potential to inhibit tumor growth by altering metabolic pathways.
  2. Metabolic Disorders: The compound may also have applications beyond oncology, including metabolic syndrome treatments where lactate levels are dysregulated.
  3. Drug Development: Its unique mechanism makes it a candidate for combination therapies aimed at enhancing the efficacy of existing cancer treatments.
Chemical Characterization of GNE-140 Racemic

Structural Elucidation and Stereochemical Properties

GNE-140 racemic (CAS 1802977-61-2) is a 1:1 mixture of (R)- and (S)-enantiomers with the molecular formula C₂₅H₂₃ClN₂O₃S₂ and a molecular weight of 499.04 g/mol. Its core structure features a 2,4-piperidinedione ring with a quaternary carbon center at position 6, which is bonded to two aromatic moieties: a 4-(4-morpholinyl)phenyl group and a thiophen-3-yl substituent. A chlorine-substituted phenylthio group is attached at position 3 of the piperidinedione ring, creating a sterically crowded chiral center [1] [3] .

The stereochemical configuration critically determines biochemical activity. The (R)-enantiomer (CAS 2003234-63-5) exhibits 18-fold greater potency against LDHA (IC₅₀ = 3 nM) compared to the (S)-enantiomer. This difference arises from preferential binding of the (R)-form to the LDHA active site, where the morpholinylphenyl orientation optimizes hydrogen bonding with Val30 and Asn137 residues. Racemic GNE-140 inhibits both LDHA and LDHB isoforms (IC₅₀ = 3 nM and 5 nM, respectively) but shows no activity against malate dehydrogenases MDH-1/MDH-2 (IC₅₀ > 10 µM) or 301 kinase panel targets (<50% inhibition at 1 µM) [4] [9].

  • Table 1: Key Stereochemical Properties of GNE-140 Enantiomers
    Property(R)-GNE-140(S)-GNE-140Racemic Mixture
    CAS Number2003234-63-51802977-62-31802977-61-2
    LDHA IC₅₀3 nM54 nM3 nM (reflecting R-dominance)
    LDHB IC₅₀5 nM90 nM5 nM
    Relative Potency18-fold higher than SBaselineIntermediate

Synthesis and Optimization of Racemic Preparation Methods

The original Genentech synthesis of GNE-140 racemic faced significant limitations, including a low-yielding (6%) palladium-catalyzed carbon–nitrogen coupling step and stringent reaction conditions requiring n-butyllithium at -78°C. This route produced the racemate in <1% overall yield, complicating scale-up and introducing risks of heavy metal contamination [2]. Recent advancements have focused on transition metal-free strategies. An optimized seven-step sequence employs commercially available 4-(4-bromophenyl)morpholine (1) and features two critical improvements:

  • Quaternary Carbon Construction: A Grignard reagent-mediated nucleophilic addition forms the sterically congested carbon center under mild conditions (0°C to RT)
  • Ring Formation: A base-promoted intramolecular rearrangement cyclizes the linear precursor into the 2,4-piperidinedione core at 80°C, avoiding high-temperature amidation [2].

This revised pathway achieves a 24.3% overall yield and eliminates transition metals, facilitating kilogram-scale production. Solvent optimization proved crucial—toluene outperformed DMSO or THF in the rearrangement step, while cesium carbonate (Cs₂CO₃) enhanced ester activation during trans-esterification intermediates, yielding 91% at 110°C for 18 hours [2] [6].

  • Table 2: Comparison of Synthetic Routes for GNE-140 Racemic
    MethodKey StepsYield per StepOverall YieldLimitations
    Genentech (Original)Pd-catalyzed C–N coupling, n-BuLi steps≤6% (coupling step)<1%Heavy metals, cryogenic conditions
    Improved RouteGrignard addition, rearrangement cyclization75–91% (rearrangement)24.3%Requires strict anhydrous conditions

Properties

CAS Number

1809794-70-4

Product Name

GNE-140 racemic

IUPAC Name

5-(2-chlorophenyl)sulfanyl-4-hydroxy-2-(4-morpholin-4-ylphenyl)-2-thiophen-3-yl-1,3-dihydropyridin-6-one

Molecular Formula

C25H23ClN2O3S2

Molecular Weight

499.04

InChI

InChI=1S/C25H23ClN2O3S2/c26-20-3-1-2-4-22(20)33-23-21(29)15-25(27-24(23)30,18-9-14-32-16-18)17-5-7-19(8-6-17)28-10-12-31-13-11-28/h1-9,14,16,29H,10-13,15H2,(H,27,30)

InChI Key

SUFXXEIVBZJOAP-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=C(C=C2)C3(CC(=C(C(=O)N3)SC4=CC=CC=C4Cl)O)C5=CSC=C5

Solubility

Soluble in DMSO

Synonyms

GNE-140 racemic; GNE-140; GNE 140; GNE140.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.